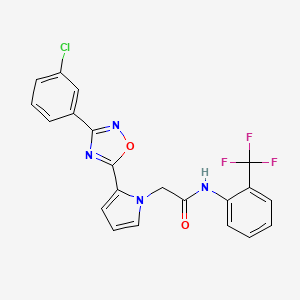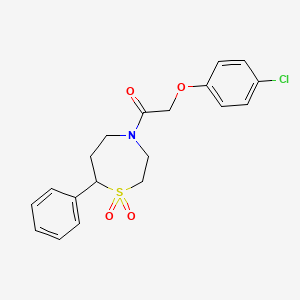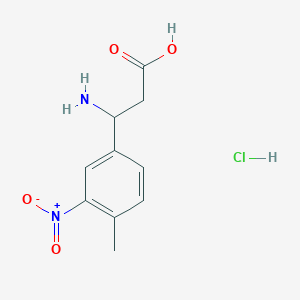![molecular formula C20H15FN2O2 B2602583 (3-(4-fluorophenoxy)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2309346-70-9](/img/structure/B2602583.png)
(3-(4-fluorophenoxy)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrrolo[3,4-b]pyridine . Pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocycle and is an important framework for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
Pyrrolo[3,4-b]pyridine derivatives can be synthesized through various methods . One method involves a base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile . This method provides the desired products with moderate to good yields .Chemical Reactions Analysis
The chemical reactions involving pyrrolo[3,4-b]pyridine derivatives can be complex and depend on the specific substituents present on the pyrrolo[3,4-b]pyridine core . Specific reaction analysis for “(3-(4-fluorophenoxy)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone” is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Information on the physical and chemical properties of “this compound” is not available in the search results .Applications De Recherche Scientifique
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy has been highlighted for its utility in solving complex toxicological cases by identifying unknown compounds in biological samples. This technique could potentially be applied to study the metabolism, distribution, or toxicological profile of the compound (Ameline et al., 2019).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : LC-MS/MS is utilized for the detection and quantification of various xenobiotics and their metabolites in biological fluids. This approach could be used to analyze the presence and concentration of the compound in biological samples, providing insights into its pharmacokinetics or potential toxicological effects (Imbenotte et al., 2003).
Potential Research Applications
Environmental and Biological Monitoring : Techniques for measuring environmental chemicals and their metabolites in human samples could be adapted for monitoring exposure to the compound and assessing its environmental and health impacts. Studies have developed sensitive methods for quantifying industrial chemicals and endocrine-disrupting compounds in urine, which could be relevant for similar analyses of this compound (Frederiksen et al., 2014).
Toxicology and Safety Assessments : Research on the toxicological investigation of synthetic cathinones provides a framework for studying the toxic effects and safety profile of new chemical entities. Analytical methods used in these studies, including GC-MS for detecting substances in biological specimens, could be applied to assess the toxicity and safety of the compound under investigation (Grapp et al., 2017).
Propriétés
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-[3-(4-fluorophenoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2/c21-16-6-8-17(9-7-16)25-18-5-1-3-14(11-18)20(24)23-12-15-4-2-10-22-19(15)13-23/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDCUGJJVOINHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2602500.png)
![N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2602501.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2602503.png)
![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one](/img/structure/B2602505.png)
![Methyl 2-amino-2-[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2602506.png)





![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B2602517.png)

